molecular formula C20H19NO2 B2738100 2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-3-yl)ethyl)acetamide CAS No. 1448127-87-4

2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-3-yl)ethyl)acetamide

Cat. No. B2738100
CAS RN: 1448127-87-4
M. Wt: 305.377
InChI Key: ZMFGHMVJALSQPN-UHFFFAOYSA-N
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Description

2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-3-yl)ethyl)acetamide, also known as BFEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BFEA is a white crystalline solid with a molecular formula of C23H21NO2 and a molecular weight of 347.42 g/mol.

Scientific Research Applications

Chemoselective Acetylation for Antimalarial Drug Synthesis

A study by Magadum and Yadav (2018) explores the chemoselective acetylation of 2-aminophenol using immobilized lipase to produce N-(2-hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs. This research highlights the process optimization, mechanism, and kinetics of producing such intermediates, emphasizing the role of various acyl donors and process conditions in achieving chemoselective acetylation. The study's findings could be instrumental in the development of efficient synthesis routes for antimalarial and other pharmaceutical compounds (Magadum & Yadav, 2018).

Decarboxylative Claisen Rearrangement Reactions

Research by Craig et al. (2005) focuses on the decarboxylative Claisen rearrangement reactions involving furan-2-ylmethyl and similar compounds. This study provides insights into the generation of 2,3-disubstituted heteroaromatic products, offering a pathway for synthesizing complex organic structures with potential applications in pharmaceuticals and materials science (Craig et al., 2005).

Anticancer Drug Synthesis and Molecular Docking Analysis

A 2018 study conducted by Sharma et al. presents the synthesis and structural analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, demonstrating its potential as an anticancer drug through in silico modeling. This research emphasizes the importance of molecular docking analysis in identifying promising anticancer compounds, providing a foundation for further experimental validation and drug development (Sharma et al., 2018).

Synthesis and Biological Activity of Benzofuran and Thiazolidine Derivatives

Another significant contribution to the field is the synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives by Horishny, Arshad, and Matiychuk (2021). This study evaluates the anticancer activity of these compounds, highlighting their potential in therapeutic applications against leukemia cell lines. The research underscores the importance of synthetic chemistry in developing novel compounds with targeted biological activities (Horishny et al., 2021).

Coordination Complexes for Antioxidant Activity

Chkirate et al. (2019) explore the synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives, investigating their effect on the self-assembly process and antioxidant activity. This study provides valuable insights into the structural aspects of coordination complexes and their potential applications in designing antioxidant agents (Chkirate et al., 2019).

properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c22-20(21-12-10-17-11-13-23-15-17)14-16-6-8-19(9-7-16)18-4-2-1-3-5-18/h1-9,11,13,15H,10,12,14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFGHMVJALSQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCCC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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